molecular formula C12H13ClO2S2 B13062350 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride CAS No. 1384428-16-3

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B13062350
CAS No.: 1384428-16-3
M. Wt: 288.8 g/mol
InChI Key: NBDDDUZBNQUVFS-UHFFFAOYSA-N
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Description

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is an organic compound belonging to the benzothiophene family This compound is characterized by the presence of a sulfonyl chloride group attached to the benzothiophene ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene. The process generally includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-Methyl-5-(propan-2-yl)-1-benzothiophene.

    Sulfonylation Reaction: The benzothiophene derivative is then treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position of the benzothiophene ring. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, under appropriate conditions.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst (e.g., iron(III) chloride).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions with amines.

    Nitrated or Halogenated Benzothiophenes: Formed from electrophilic aromatic substitution reactions.

    Sulfonyl Hydride: Formed from the reduction of the sulfonyl chloride group.

Scientific Research Applications

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl chloride group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes, leading to the inhibition of their activity. The benzothiophene ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(propan-2-yl)-1-benzothiophene: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.

    2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and biological activities.

    2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonic acid: Contains a sulfonic acid group, which is less reactive than the sulfonyl chloride group.

Uniqueness

2-Methyl-5-(propan-2-yl)-1-benzothiophene-3-sulfonyl chloride is unique due to the presence of the highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other benzothiophene derivatives and makes it a valuable compound in synthetic chemistry and scientific research.

Properties

CAS No.

1384428-16-3

Molecular Formula

C12H13ClO2S2

Molecular Weight

288.8 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-1-benzothiophene-3-sulfonyl chloride

InChI

InChI=1S/C12H13ClO2S2/c1-7(2)9-4-5-11-10(6-9)12(8(3)16-11)17(13,14)15/h4-7H,1-3H3

InChI Key

NBDDDUZBNQUVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)C(C)C)S(=O)(=O)Cl

Origin of Product

United States

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